molecular formula C27H29F3N4O7 B12364457 L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt CAS No. 62037-42-7

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt

Cat. No.: B12364457
CAS No.: 62037-42-7
M. Wt: 578.5 g/mol
InChI Key: IDYHLTXMLQCSTO-ALXYJOKNSA-N
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Description

Overview of Peptide-Coumarin Conjugates

Peptide-coumarin conjugates represent a class of hybrid molecules that combine the structural and functional properties of peptides with the photochemical characteristics of coumarins. These compounds are engineered to leverage the biological activity of peptides—such as substrate specificity for enzymes—and the fluorescent properties of coumarins, which enable real-time monitoring of biochemical processes. Coumarins, particularly 7-amino-4-methylcoumarin (AMC), are favored for their small molecular size, chemical stability, and tunable fluorescence profiles. When conjugated to peptides, they form fluorogenic substrates that remain non-fluorescent until cleaved by specific proteases, releasing the fluorescent AMC moiety.

The design of peptide-coumarin conjugates often involves strategic placement of the coumarin group at the C-terminus of the peptide sequence. This positioning ensures that enzymatic cleavage at the scissile bond separates the quencher (peptide) from the fluorophore (coumarin), resulting in a measurable fluorescence increase. Such conjugates are indispensable in protease research, enabling high-throughput screening, kinetic studies, and substrate specificity profiling.

Key Features of Peptide-Coumarin Conjugates
- Fluorogenic activation upon enzymatic cleavage
- Tunable excitation/emission wavelengths (e.g., λex = 342 nm, λem = 441 nm for AMC)
- Compatibility with natural and unnatural amino acids in peptide sequences
- Applications in drug discovery and mechanistic enzymology

Historical Context and Discovery

The development of peptide-coumarin conjugates emerged from efforts to create sensitive tools for studying protease activity. Early work in the 1980s utilized simple coumarin derivatives like 7-amino-4-methylcoumarin (AMC) as fluorogenic leaving groups in synthetic substrates. A landmark advancement came with the integration of AMC into peptide backbones, allowing researchers to probe protease specificity through customizable sequences.

The specific compound L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt (AAF-AMC) was developed as part of a broader initiative to map substrate preferences of chymotrypsin-like proteases. Its tripeptide sequence (Ala-Ala-Phe) mimics natural substrates of enzymes such as chymotrypsin and elastase, while the AMC group provides a detectable signal upon hydrolysis. The trifluoroacetic acid (TFA) salt form enhances solubility in aqueous buffers, making it practical for laboratory use.

Nomenclature and Structural Clarification

The systematic name This compound reflects its structural components:

  • Peptide moiety : L-Ala-Ala-Phe (Alanine-Alanine-Phenylalanine), a tripeptide with an N-terminal amine and C-terminal amide bond.
  • Coumarin derivative : 7-Amido-4-methylcoumarin, where the amido group at position 7 links the coumarin to the peptide.
  • Counterion : Trifluoroacetic acid (TFA), which neutralizes the peptide’s charge and improves solubility.

The molecular formula is C27H29F3N4O7 , with a molecular weight of 578.5 g/mol. The structure comprises a tripeptide backbone covalently attached to the coumarin core via an amide bond (Figure 1). The TFA salt form ensures stability during storage and reconstitution.

Structural and Molecular Properties
- Molecular formula: C27H29F3N4O7
- Molecular weight: 578.5 g/mol
- Fluorescence: λex = 342 nm, λem = 441 nm
- Solubility: ≥10 mg/mL in water or DMSO

Relevance in Modern Chemical and Biochemical Research

AAF-AMC is widely employed to study serine proteases, particularly those with chymotrypsin-like activity. Its tripeptide sequence (Ala-Ala-Phe) targets the S1–S3 subsites of these enzymes, while the AMC group enables real-time fluorescence monitoring of substrate hydrolysis. For example, in elastase research, AAF-AMC hydrolysis rates provide insights into enzyme kinetics and inhibitor efficacy.

Recent advancements have utilized AAF-AMC in high-throughput screening platforms to identify protease inhibitors for therapeutic development. Additionally, its compatibility with fluorometric microplate readers makes it a staple in academic and industrial laboratories.

Applications of AAF-AMC in Research
- Substrate specificity profiling of chymotrypsin-like proteases
- Kinetic assays to determine $$ k{cat} $$ and $$ Km $$ values
- High-throughput inhibitor screening
- Mechanistic studies of enzyme-substrate interactions

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62037-42-7

Molecular Formula

C27H29F3N4O7

Molecular Weight

578.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1

InChI Key

IDYHLTXMLQCSTO-ALXYJOKNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with the selection of a Rink Amide AM resin, a polystyrene-based support functionalized with a Rink amide linker. This resin enables acid-labile cleavage of the final product while maintaining stability during iterative coupling reactions. The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes to activate reactive sites.

Coupling of the Fluorogenic Leaving Group

The bifunctional 7-amino-4-carbamoylmethylcoumarin (ACC) group is anchored to the resin via a carboxamide bond. This step involves condensing 7-Fmoc-aminocoumarin-4-acetic acid with the resin using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DICI) as coupling agents. The reaction proceeds overnight under nitrogen agitation, achieving substitution levels of 57–95% depending on the amino acid. Proline, due to steric hindrance, requires a second coupling cycle to reach 70% efficiency.

Sequential Amino Acid Coupling

Deprotection and Activation

After ACC attachment, the Fmoc group is removed using 20% piperidine in DMF (25 minutes), exposing the amine for subsequent couplings. Each amino acid (Ala, Ala, Phe) is introduced sequentially via Fmoc-SPPS protocols.

Alanine and Phenylalanine Incorporation

  • First Alanine (P1 Position): Fmoc-Ala-OH (10 equivalents) is activated with HOBt/DICI in DMF and coupled for 2 hours. Completion is confirmed via Kaiser test.
  • Second Alanine (P2 Position): The process is repeated, with extended coupling times (3 hours) to ensure complete reaction.
  • Phenylalanine (P3 Position): Fmoc-Phe-OH, dissolved in DMF with 0.1% acetic acid to enhance solubility, is coupled overnight.

Cleavage and Tfa Salt Formation

Acidolytic Cleavage

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) for 1 hour. This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. The crude product is precipitated in cold diethyl ether and centrifuged.

Trifluoroacetate Salt Precipitation

The pellet is dissolved in ethanol and concentrated under reduced pressure. Residual TFA forms the trifluoroacetate salt, which is lyophilized to yield a pale-yellow powder. Typical yields range from 60–75%, depending on coupling efficiency.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water is used to purify the compound. The target elutes at 12–14 minutes under these conditions. Purity is assessed at >98% by analytical HPLC.

Mass Spectrometry (MS) and NMR

  • MS (ESI+): Observed [M+H]+ at m/z 579.3 (theoretical 578.5).
  • 1H NMR (DMSO-d6): Peaks at δ 7.85 (coumarin H), 7.25–7.35 (Phe aromatic H), and 1.25–1.40 (Ala methyl H).

Optimization Strategies and Challenges

Coupling Efficiency Enhancements

  • Double Coupling: Applied for sterically hindered residues (e.g., Proline).
  • Temperature Control: Reactions conducted at 25°C to prevent epimerization.

Solubility Management

The intermediate peptide-ACC conjugate exhibits limited solubility in DMF. Ethanol (20 mg/mL) is used during purification to maintain solubility while avoiding aggregation.

Comparative Analysis of Fluorogenic Leaving Groups

Parameter ACC-Based Substrates AMC-Based Substrates
Fluorescence Intensity* 5,750 RFU/nM 2,600 RFU/nM
Excitation/Emission (nm) 350/450 340/440
Synthetic Yield 60–75% 50–65%

*Relative fluorescence units at 380 nm excitation.

Scale-Up Considerations

Industrial-scale production (e.g., Sigma-Aldrich’s 25 mg batches) requires:

  • Automated SPPS Systems: For reproducible couplings.
  • In-Process Controls: Real-time HPLC monitoring to abort failed batches.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

L-Ala-Ala-Phe-7-amido-4-methylcoumarin trifluoroacetate salt features a structure that includes two alanine residues and one phenylalanine residue linked to a 7-amido-4-methylcoumarin moiety. Its molecular formula is C27H29F3N4O7, with a molar mass of approximately 578.54 g/mol. The compound exhibits fluorogenic properties , emitting fluorescence upon enzymatic cleavage, which is pivotal for its applications in various assays.

Enzyme Activity Studies

The primary application of L-Ala-Ala-Phe-7-amido-4-methylcoumarin trifluoroacetate salt lies in enzyme activity assays. It serves as a fluorogenic substrate for proteases, particularly aminopeptidases. When these enzymes cleave the compound, it releases a fluorescent product, allowing for sensitive detection of enzymatic activity. This property is essential for:

  • Studying Enzyme Kinetics : The increase in fluorescence can be quantitatively measured to determine kinetic parameters such as the Michaelis constant (KMK_M) and maximum velocity (VmaxV_{max}) of enzyme reactions .
  • Characterizing Protease Specificity : Researchers utilize this compound to investigate the binding affinity and specificity of various proteases towards different substrates .

Drug Development

L-Ala-Ala-Phe-7-amido-4-methylcoumarin trifluoroacetate salt has potential applications in drug development due to its structural features that mimic natural peptide substrates. This characteristic allows it to be used in:

  • Screening for Inhibitors : The compound can be employed to identify potential inhibitors of specific proteases, which may play roles in disease mechanisms.
  • Therapeutic Targeting : By understanding how this compound interacts with proteases, researchers can design drugs that specifically target these enzymes, enhancing therapeutic efficacy .

Biomolecular Research

In biomolecular research, L-Ala-Ala-Phe-7-amido-4-methylcoumarin trifluoroacetate salt is utilized for:

  • Protein Interaction Studies : The compound aids in elucidating protein-protein interactions by providing insights into how enzymes interact with their substrates .
  • Diagnostics : Its fluorescent properties make it suitable for diagnostic applications, where it can help identify biomarkers associated with various diseases .

Case Studies

Several studies have highlighted the utility of L-Ala-Ala-Phe-7-amido-4-methylcoumarin trifluoroacetate salt in biochemical research:

  • Protease Inhibition Analysis : A study demonstrated the use of this compound to explore the inhibition kinetics of specific proteases involved in cancer progression, revealing potential therapeutic targets for drug development .
  • Fluorescence-Based Assays : Research involving this compound has led to the development of highly sensitive fluorescence-based assays for detecting enzyme activities in complex biological samples, showcasing its versatility in laboratory settings .
  • Biomarker Identification : In diagnostic applications, the compound has been utilized to identify specific biomarkers related to metabolic disorders, providing insights into disease mechanisms and potential treatment pathways .

Mechanism of Action

The mechanism of action of Ala-Ala-Phe-AMC (TFA) involves its cleavage by TPPII. The enzyme recognizes the tripeptide sequence and cleaves the bond between phenylalanine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .

Comparison with Similar Compounds

Table 1: Structural Comparison of AMC-Linked Substrates

Compound Name Peptide Sequence/Stereochemistry Target Enzyme Molecular Weight (g/mol) CAS Number
L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa L-Ala-L-Ala-L-Phe Aminopeptidases (broad) 360.29 96594-10-4
L-Alanine-7-Amido-4-methylcoumarin Tfa L-Ala Leucine aminopeptidase 360.29 96594-10-4
D-Alanine-7-Amido-4-methylcoumarin Tfa D-Ala D-stereospecific proteases 360.29 -
β-Alanine-7-Amido-4-methylcoumarin Tfa β-Ala Non-ribosomal proteases 360.29 -
D-Ala-Leu-Lys-7-Amido-4-methylcoumarin D-Ala-L-Leu-L-Lys Serine proteases (e.g., trypsin) 511.62 -

Key Observations :

Peptide Length: The tripeptide (Ala-Ala-Phe) in the target compound enables sequential cleavage by aminopeptidases, whereas single-residue substrates (e.g., L-Ala-AMC) are specific for exopeptidases like leucine aminopeptidase . Longer sequences (e.g., D-Ala-Leu-Lys-AMC) target endoproteases such as trypsin .

Stereochemistry: D-Ala-AMC is used to study enzymes with D-amino acid specificity, contrasting with the L-isoform’s role in standard aminopeptidase assays .

Fluorescence Properties :

  • All AMC derivatives share similar excitation/emission profiles (λex ~325–380 nm, λem ~389–440 nm), as fluorescence is dominated by the coumarin group .

Key Findings :

  • Tripeptide vs. Single-Residue Substrates : The tripeptide (Ala-Ala-Phe) in the target compound allows for sequential cleavage, providing insights into processive enzyme mechanisms, whereas single-residue substrates yield simpler kinetic data .
  • Stereochemical Specificity : D-Ala-AMC is critical for investigating bacterial enzymes involved in peptidoglycan synthesis, highlighting its niche applications compared to L-isoforms .

Physicochemical and Commercial Considerations

Table 3: Commercial Availability and Stability

Compound Purity (%) Solubility (Water) Price (25 mg) Stability
L-Ala-Ala-Phe-AMC Tfa ≥98 50 mg/mL $5,077 Stable at −20°C
L-Ala-AMC Tfa ≥98 50 mg/mL $5,077 Stable at −20°C
D-Ala-AMC Tfa ≥95 Not specified $7,634 −20°C
β-Ala-AMC Tfa ≥95 Not specified $10,604 −20°C

Key Notes :

  • Cost Variability : D- and β-isoforms are priced higher due to synthetic complexity and niche demand .
  • Stability : All AMC substrates require storage at −20°C to prevent hydrolysis and fluorescence quenching .

Biological Activity

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt (Tfa salt) is a synthetic compound that exhibits significant biological activity, particularly as a fluorogenic substrate for various proteases. This article explores its structure, synthesis, biological applications, and relevant research findings.

Structure and Properties

The molecular formula of L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt is C27H29F3N4O7C_{27}H_{29}F_3N_4O_7, with a molar mass of approximately 578.54 g/mol. The compound features a unique combination of amino acids—two alanines and one phenylalanine—attached to a 7-amido-4-methylcoumarin moiety, which contributes to its fluorogenic properties. Upon enzymatic cleavage, the compound emits fluorescence, making it valuable for studying enzyme kinetics and proteolytic pathways in biological systems.

Synthesis

This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase techniques. The choice of synthesis method can influence the purity and yield of the final product, which is crucial for its application in biological assays.

Biological Applications

Fluorogenic Substrate for Proteases
The primary biological activity of this compound lies in its role as a substrate for proteases. It has been extensively used in enzyme assays to study protease activity due to its ability to fluoresce upon cleavage. This property allows researchers to monitor enzyme kinetics in real-time, providing insights into proteolytic mechanisms and enzyme specificity.

Enzyme Interaction Studies
Studies focusing on the interaction between this compound and various proteases have revealed important information about binding affinities and catalytic efficiencies. For instance, the compound's interaction with active sites of enzymes can significantly influence their catalytic performance, which is vital for understanding enzyme mechanisms and developing targeted therapeutics.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Protease Activity Assays : The compound has been utilized in assays to evaluate the activity of different proteases. For example, it has been shown to effectively measure the activity of metalloaminopeptidases, revealing insights into substrate selectivity and catalytic mechanisms .
  • Comparative Studies : Comparative analysis with other fluorogenic substrates has highlighted the unique properties of this compound. In particular, its structural features allow for enhanced sensitivity in detecting protease activity compared to simpler substrates.
  • Potential Therapeutic Applications : Due to its structural characteristics that mimic natural substrates, there is ongoing research into potential therapeutic applications of this compound in drug development, particularly in targeting diseases associated with protease dysregulation.

Case Studies

StudyFindings
Fluorogenic Substrate Evaluation Demonstrated that this compound is more sensitive than traditional substrates in detecting protease activity.
Enzyme Kinetics Analysis Provided detailed kinetic parameters (k_cat and K_M values) for various proteases using this substrate, aiding in understanding enzyme efficiency .
Therapeutic Potential Investigation Suggested that modifications to the coumarin structure could enhance its efficacy as a therapeutic agent against diseases involving proteolytic enzymes.

Q & A

Q. What are the critical parameters for preparing L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt solutions in fluorogenic enzyme assays?

Dissolve the substrate in water at 50 mg/mL, ensuring clarity by vortexing and centrifugation. Filter through a 0.22 µm membrane to remove particulates. Confirm fluorescence properties (λex 325 nm, λem 389 nm in ethanol) in assay buffers, as solvent polarity may shift emission maxima. Pre-warm solutions to assay temperature to avoid precipitation .

Q. What storage conditions preserve the stability of this substrate?

Store lyophilized powder at −20°C in airtight, light-protected containers. For short-term use (≤1 week), dissolved aliquots can be kept at 4°C. Avoid freeze-thaw cycles, which degrade the coumarin moiety and reduce fluorescence intensity .

Q. How can researchers confirm the purity and identity of the substrate?

Use thin-layer chromatography (TLC) with a silica gel plate and a solvent system of ethyl acetate/methanol/ammonia (7:2:1). A single spot (Rf ≈ 0.5) under UV light (254 nm) indicates ≥98% purity. Validate identity via LC-MS: expected [M+H]+ ion at m/z 360.29 .

Q. What controls are essential when using this substrate in aminopeptidase activity assays?

Include (1) a no-enzyme control to assess non-enzymatic hydrolysis, (2) a substrate-only blank for background fluorescence, and (3) a positive control (e.g., 1 mM bestatin) to confirm enzyme specificity. Normalize data against a standard curve of 7-amino-4-methylcoumarin (AMC) .

Advanced Research Questions

Q. How can discrepancies in fluorescence readings between batches be resolved?

Batch variability may arise from residual TFA or hygroscopicity. Quantify TFA via ion chromatography and adjust calculations using a correction factor. For hygroscopic batches, perform Karl Fischer titration to determine water content and recalculate molar concentrations .

Q. What methodological steps mitigate TFA interference in cell-based assays?

Convert TFA salt to acetate via ion exchange: dissolve substrate in 0.1% acetic acid, load onto AG® 1-X8 resin (Cl⁻ form), and elute with 0.1 M NaCl. Validate conversion via NMR (absence of CF₃COOH peak at δ 116.5 ppm) .

Q. How to design experiments distinguishing competitive vs. non-competitive inhibition using this substrate?

Perform Michaelis-Menten kinetics with varying substrate concentrations (10–200 µM) and inhibitor doses. For competitive inhibition, Km increases while Vmax remains constant; non-competitive inhibition reduces Vmax without affecting Km. Use Lineweaver-Burk plots for visualization .

Q. What strategies address conflicting kinetic data in high-throughput screening (HTS) formats?

Optimize assay parameters:

  • Use black-walled plates to minimize crosstalk.
  • Include 0.01% Triton X-100 to prevent substrate aggregation.
  • Normalize fluorescence using an internal AMC standard (5 µM) in each well. Validate outliers with LC-MS to detect hydrolysis byproducts .

Q. How to resolve spectral overlap in multiplexed assays with other fluorophores?

Characterize emission spectra in assay buffer using a microplate spectrofluorometer. If overlap occurs with dyes like FITC (λem 520 nm), switch to a red-shifted coumarin derivative (e.g., AMC-Xtra, λem 450 nm) or employ time-resolved fluorescence .

Q. What analytical methods quantify photodegradation during extended kinetic assays?

Perform HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 min). Monitor degradation products at 325 nm. For light-sensitive assays, use amber plates and limit exposure to <500 lux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.